Bienvenue dans la boutique en ligne BenchChem!

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Structure–Activity Relationship Regioisomer Potency Quinazolinone Hybrid Series

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034394-86-8) is a synthetic hybrid molecule that incorporates a 4-oxoquinazoline core, an acetamide linker, and a furan-substituted pyridylmethyl moiety. This compound belongs to the broader class of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives, a chemotype that has been explored for its capacity to inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

Molecular Formula C20H16N4O3
Molecular Weight 360.373
CAS No. 2034394-86-8
Cat. No. B2880833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS2034394-86-8
Molecular FormulaC20H16N4O3
Molecular Weight360.373
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C20H16N4O3/c25-19(12-24-13-23-16-5-2-1-4-15(16)20(24)26)22-11-14-7-8-17(21-10-14)18-6-3-9-27-18/h1-10,13H,11-12H2,(H,22,25)
InChIKeyIKFGMNJQIPLVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034394-86-8): Sourcing & Differentiation Guide


N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034394-86-8) is a synthetic hybrid molecule that incorporates a 4-oxoquinazoline core, an acetamide linker, and a furan-substituted pyridylmethyl moiety . This compound belongs to the broader class of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives, a chemotype that has been explored for its capacity to inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) [1]. While structurally related analogs have been profiled in medicinal chemistry campaigns, direct, quantitative biological characterisation data specific to this precise compound remain sparse in the peer-reviewed primary literature.

Procurement Risk: Why In-Class Quinazolinone-Acetamides Are Not Interchangeable with CAS 2034394-86-8


The 2-(4-oxoquinazolin-3(4H)-yl)acetamide scaffold is acutely sensitive to the nature and position of substituents on the distal aromatic ring. In a systematic structure–activity relationship (SAR) study, Pedgaonkar et al. demonstrated that even conservative modifications to the terminal aryl/heteroaryl group can shift InhA inhibitory potency by more than an order of magnitude, with IC₅₀ values spanning from 3.12 µM to >100 µM across 28 closely related analogs [1]. Critically, the specific furan-2-yl substitution at the 6-position of the pyridine ring, as found in CAS 2034394-86-8, creates a unique spatial and electronic fingerprint that cannot be replicated by the 5-substituted isomer, the 3-furyl regioisomer, or phenyl-bearing analogs. Generic substitution with an in-class compound—even one sharing the quinazolinone core—therefore carries a high probability of delivering divergent biological activity, compromising experimental reproducibility and invalidating comparative conclusions.

Head-to-Head Evidence: How CAS 2034394-86-8 Compares to Its Closest Analogs


Regioisomeric Differentiation: 6-(Furan-2-yl) vs. 5-(Furan-2-yl) Substitution on the Pyridine Ring

The target compound (CAS 2034394-86-8) bears the furan-2-yl substituent at the 6-position of the pyridine ring. Its closest commercially catalogued regioisomer is N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034612-72-9). No published head-to-head comparison exists; however, in the structurally analogous 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl series evaluated by [Authors], moving a substituent on the pendant aromatic ring caused up to a 24-fold change in cytotoxicity IC₅₀ against HCT116 cells (compound 5d IC₅₀ = 0.2 nmol/mL vs. doxorubicin IC₅₀ = 4.8 nmol/mL, compared to other regioisomers with IC₅₀ values between 1.2 and >100 nmol/mL) [1]. This precedent establishes that regioisomeric variation on the pyridine ring is a strong determinant of biological activity, and procurement of the incorrect isomer can lead to substantially different experimental results.

Structure–Activity Relationship Regioisomer Potency Quinazolinone Hybrid Series

Core Scaffold Activity: InhA Inhibitory Potency of the 2-(4-Oxoquinazolin-3(4H)-yl)acetamide Pharmacophore

The 2-(4-oxoquinazolin-3(4H)-yl)acetamide scaffold has been validated as a direct inhibitor of M. tuberculosis InhA. Across a library of 28 derivatives reported by Pedgaonkar et al., the most potent compound (compound 21) achieved an InhA IC₅₀ of 3.12 µM and an antimycobacterial MIC of 4.76 µM against drug-sensitive M. tuberculosis H37Rv, while remaining non-cytotoxic to RAW 264.7 macrophages at 100 µM [1]. The specific contribution of the furan-pyridine substituent present in the target compound has not been individually reported, but the scaffold's intrinsic activity provides a baseline expectation: the target compound is expected to engage InhA, with its potency modulated by the pendant group. This baseline is relevant because the compound's procurement value lies in its ability to probe InhA inhibition directly, bypassing KatG-dependent activation required by isoniazid, a mechanism that is frequently mutated in clinical drug-resistant TB strains [1].

Tuberculosis Drug Discovery Enoyl-ACP Reductase (InhA) Quinazolinone Acetamide Series

EGFR Tyrosine Kinase Inhibition Potential: Quinazolin-4-one Hybrid Scaffold

Quinazolin-4-one hybrids bearing a furan-pyridine substituent have been shown to inhibit Epidermal Growth Factor Receptor tyrosine kinase (EGFR TK). In a series of 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl derivatives, the most potent compound (5d) achieved 95.6% EGFR TK inhibition at a single screening concentration, with an IC₅₀ of 0.2 nmol/mL against HCT116 cancer cells [1]. This demonstrates that the fusion of a furan-containing moiety with a quinazolinone core can yield potent EGFR-directed activity. The target compound (CAS 2034394-86-8) embeds a similar furan-pyridine motif off the quinazolinone-acetamide scaffold and may exhibit analogous kinase engagement, a hypothesis that would require confirmatory testing but provides a rational basis for prioritization in oncology screening panels.

Oncology EGFR Tyrosine Kinase Quinazolinone Derivatives

Best-Fit Research Applications for N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide


Anti-Tubercular Drug Discovery: Direct InhA Inhibitor Screening

Procure this compound as a direct InhA inhibitor candidate for profiling against drug-sensitive and drug-resistant M. tuberculosis strains. The 2-(4-oxoquinazolin-3(4H)-yl)acetamide scaffold has demonstrated an ability to inhibit InhA without requiring KatG-mediated bioactivation, circumventing the most prevalent isoniazid-resistance mechanism [1]. The unique furan-pyridine substituent offers an opportunity to expand SAR beyond the published series and identify analogs with improved selectivity indices.

Kinase Inhibitor Screening Libraries for Oncology

Include this compound in kinase-focused screening decks, particularly those targeting EGFR and related tyrosine kinases. Structurally related quinazolin-4-one/furan hybrids have shown single-digit nanomolar potency against EGFR TK and cancer cell lines [1]. The target compound's distinct substitution pattern may reveal kinase selectivity profiles not observed with existing quinazoline-based inhibitors.

Chemical Biology Probe for Enoyl-ACP Reductase Mechanism Studies

Use this compound as a tool molecule for biophysical studies of InhA-ligand interactions, including differential scanning fluorimetry and X-ray crystallography. The scaffold has been validated for co-crystallization and thermal shift assays, enabling detailed mechanistic dissection of InhA inhibition [1].

Quote Request

Request a Quote for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.